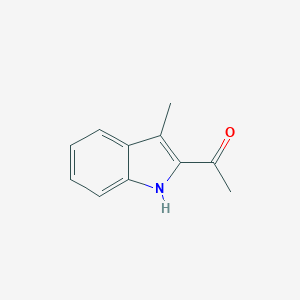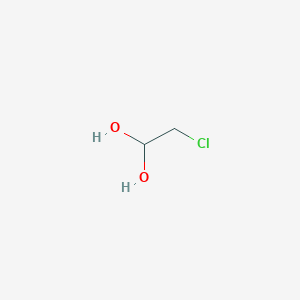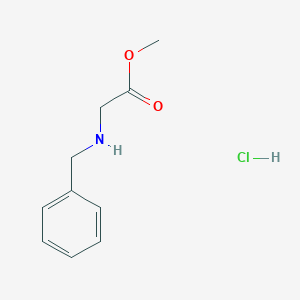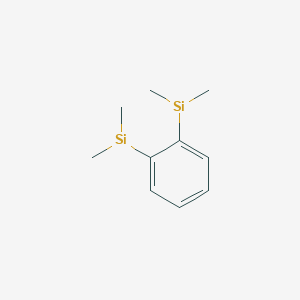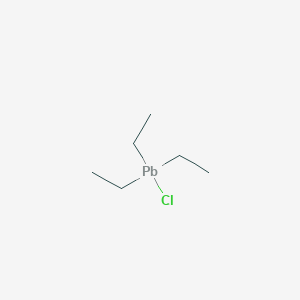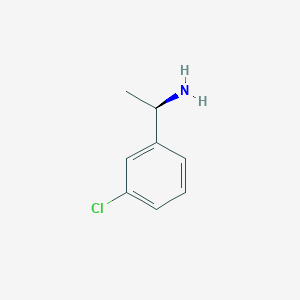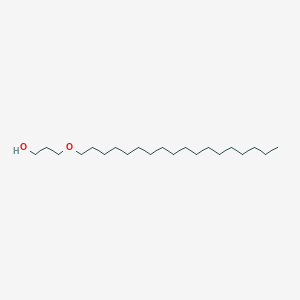
3-Octadecyloxypropanol
Übersicht
Beschreibung
3-Octadecyloxypropanol, also known as ODP, is a chemical compound that belongs to the class of fatty alcohol derivatives. It is commonly used in scientific research due to its unique properties and potential applications. ODP has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Wissenschaftliche Forschungsanwendungen
3-Hydroxypropanoic Acid (3-HP) Applications : 3-HP, closely related to 3-Octadecyloxypropanol, is a valuable platform chemical with applications in the industrial production of acrylic acid, its derivatives, and bioplastics. Advances in metabolic engineering and synthetic biology have improved the bio-production of 3-HP, although industrial-scale exploitation remains challenging (Jers et al., 2019).
Environmental Impact of Similar Compounds : Studies on Octadecyl 3(3,5-di-tert-butyl-4-hydroxyphenyl) propionate, another compound similar to this compound, have shown minimal environmental and toxicological concerns. This suggests potential safe applications of related compounds in various industries (Herrchen et al., 1997).
Synthesis of 3-O-Substituted 1,3-Dihydroxypropan-2-ones : The synthesis of 3-O-substituted 1,3-dihydroxypropan-2-ones, which include structures similar to this compound, has been studied for their potential use as prochiral precursors of optically active glycerols. This indicates potential applications in enantioselective synthesis (Cesarotti et al., 1993).
Analytical Applications : A high-performance liquid chromatographic method has been developed using Octadecylsilica as a stationary phase for separating and determining insulins and related polypeptides, indicating applications in analytical chemistry (Szepesi & Gazdag, 1981).
Chemical Building Blocks : 3-Hydroxypropionic acid, related to this compound, is recognized for its potential as a chemical building block in organic synthesis and high-performance polymers, suggesting similar applications for this compound derivatives (Pina et al., 2011).
Eigenschaften
IUPAC Name |
3-octadecoxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22/h22H,2-21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVBMQIWZIDDCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H44O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



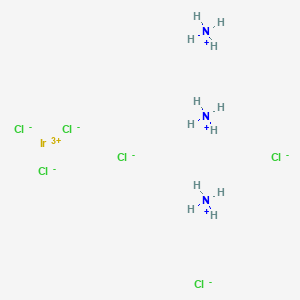

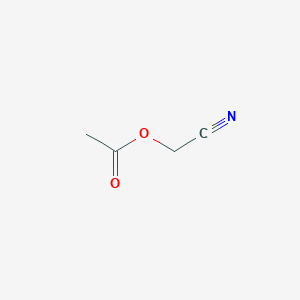

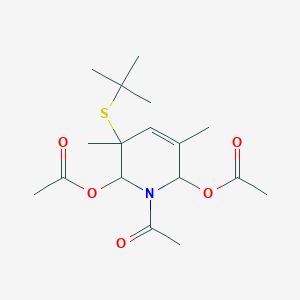
![1,3-Propanediamine, N,N'-dimethyl-N-[3-(methylamino)propyl]-](/img/structure/B94046.png)
